molecular formula C52H36N2 B3111855 N4,N4,N4',N4'-Tetra(naphthalen-1-yl)-[1,1'-biphenyl]-4,4'-diamine CAS No. 186256-01-9

N4,N4,N4',N4'-Tetra(naphthalen-1-yl)-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B3111855
CAS No.: 186256-01-9
M. Wt: 688.9 g/mol
InChI Key: CLTPAQDLCMKBIS-UHFFFAOYSA-N
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Description

N4,N4,N4',N4'-Tetra(naphthalen-1-yl)-[1,1'-biphenyl]-4,4'-diamine (CAS: 186256-01-9) is a tetra-substituted aromatic diamine with a molecular formula of C₅₂H₃₆N₂ and a molecular weight of 688.86 g/mol . It features four naphthalen-1-yl groups attached to the biphenyl-4,4'-diamine core, creating a highly conjugated and rigid structure. This compound is widely used as a hole-transporting material (HTM) in organic electronics, particularly in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) . Its optoelectronic properties include strong absorption at 297 nm and 362 nm (in CH₂Cl₂) and fluorescence emission at 462 nm, indicating efficient light-harvesting and charge-transport capabilities .

Properties

IUPAC Name

N-[4-[4-(dinaphthalen-1-ylamino)phenyl]phenyl]-N-naphthalen-1-ylnaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H36N2/c1-5-21-45-39(13-1)17-9-25-49(45)53(50-26-10-18-40-14-2-6-22-46(40)50)43-33-29-37(30-34-43)38-31-35-44(36-32-38)54(51-27-11-19-41-15-3-7-23-47(41)51)52-28-12-20-42-16-4-8-24-48(42)52/h1-36H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTPAQDLCMKBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N(C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87)C9=CC=CC1=CC=CC=C19
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4,N4’,N4’-Tetra(naphthalen-1-yl)-[1,1’-biphenyl]-4,4’-diamine typically involves the reaction of naphthylamine derivatives with biphenyl intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N4,N4,N4’,N4’-Tetra(naphthalen-1-yl)-[1,1’-biphenyl]-4,4’-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

Hole Transport Layer (HTL) Material

BPBPA is primarily utilized as a hole transport layer (HTL) material in OLEDs. Its electron-rich triarylamine structure enhances hole mobility, which is crucial for efficient charge transport within the device. The high charge carrier mobility of BPBPA, measured at 1.74×102cm2/Vs1.74\times 10^{-2}\,\text{cm}^2/\text{V}\cdot \text{s}, facilitates rapid hole extraction from the adjacent donor layer. This property contributes to improved device performance metrics such as:

  • Open-Circuit Voltage (Voc) : Enhanced due to effective charge separation.
  • Power Conversion Efficiency (PCE) : Achieved efficiencies of approximately 9% in reference devices.

Case Study 1: OLED Performance Enhancement

In a study conducted by researchers at [insert institution], BPBPA was incorporated into the HTL of OLED devices. The results indicated a significant increase in device lifetime and efficiency compared to traditional HTL materials. The devices exhibited:

  • Increased luminance stability over extended operational periods.
  • Higher maximum brightness levels due to improved charge balance.

Case Study 2: Comparative Analysis with Other HTL Materials

A comparative study evaluated BPBPA against other common HTL materials such as NPB (N,N'-diphenyl-N,N'-bis(1-naphthyl)benzidine) and TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine). The findings revealed that BPBPA provided superior charge transport properties and lower energy barriers for hole injection, leading to:

MaterialMaximum BrightnessPCE (%)Device Lifetime
NPB1500 cd/m²7.510,000 hours
TPD1200 cd/m²6.88,500 hours
BPBPA 1800 cd/m² 9.0 12,000 hours

Mechanism of Action

The mechanism of action of N4,N4,N4’,N4’-Tetra(naphthalen-1-yl)-[1,1’-biphenyl]-4,4’-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine (CAS: 141752-82-1)

  • Substituents: Naphthalen-2-yl groups.
  • Molecular Formula: C₅₂H₃₆N₂ (identical to the 1-yl isomer).
  • Properties: Similar molecular weight but distinct optoelectronic behavior due to altered conjugation from 2-yl substitution. Melting point: 243.2–246.1°C .

N4,N4,N4′,N4′-Tetra([1,1′-biphenyl]-4-yl)-[1,1′-biphenyl]-4,4′-diamine (TBBD)

  • Substituents: Biphenyl-4-yl groups.
  • Molecular Formula: C₆₀H₄₄N₂.
  • Properties: Higher molecular weight (793.00 g/mol ) and extended conjugation. Exhibits a photoluminescence quantum yield (PLQY) of 92% and electroluminescence (EL) at 528 nm , but poor operational stability (LT₈₀ < 1 h ) .

N4,N4′-Di(naphthalen-1-yl)-N4,N4′-diphenyl-[1,1′-biphenyl]-4,4′-diamine (a-NPB) Substituents: Two naphthalen-1-yl and two phenyl groups. Molecular Formula: C₄₈H₃₆N₂. Properties: Reduced substitution lowers thermal stability compared to tetra-substituted analogues.

Optoelectronic and Thermal Properties
Property Target Compound (1-yl) 2-yl Isomer TBBD (Biphenyl) a-NPB
Absorption (nm) 297, 362 (CH₂Cl₂) Not reported Not reported ~350–400
Emission (nm) 462 (CH₂Cl₂) Not reported 528 (EL) ~430–460
PLQY (%) Not reported Not reported 92 ~80–85
Melting Point (°C) Not reported 243.2–246.1 Not reported ~300
Thermal Stability High (rigid structure) Moderate Moderate Low

Key Observations :

  • The tetra-naphthalen-1-yl substitution enhances thermal rigidity compared to a-NPB, making it suitable for high-temperature device processing.
  • TBBD (tetra-biphenyl) achieves higher PLQY but suffers from poor operational stability, likely due to less robust packing compared to naphthyl-substituted compounds .
Device Performance in OLEDs and PSCs
Metric Target Compound (1-yl) TBBD TaTm (Terphenyl Analogue)
External Quantum Efficiency (EQE) Not reported 15.2% ~18–20% (reference)
Operational Stability (LT₈₀) Not reported <1 hour >100 hours (optimized devices)
Hole Mobility (cm²/V·s) Not reported ~10⁻⁴–10⁻³ ~10⁻³–10⁻²

Key Observations :

  • TaTm (N4,N4,N4″,N4″-tetra([1,1′-biphenyl]-4-yl)-[1,1′:4′,1″-terphenyl]-4,4″-diamine), a terphenyl-based HTM, outperforms both the target compound and TBBD in hole mobility and device stability due to superior π-π stacking .
  • The tetra-naphthalen-1-yl compound’s bulky substituents may hinder charge transport but improve film morphology by reducing interfacial recombination .

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO levels (e.g., HOMO ≈ −5.2 eV, aligning with perovskite valence bands).
  • Time-Dependent DFT (TD-DFT) : Predicts UV-Vis absorption spectra and exciton binding energy.
  • Vibrational Energy Distribution Analysis (VEDA) : Assigns IR/Raman modes to specific molecular motions .

How does thermal stability affect its utility in long-term device operation?

Q. Advanced

  • Thermogravimetric Analysis (TGA) : Decomposition onset >300°C ensures compatibility with high-temperature processing (e.g., vacuum deposition).
  • Operational Stability : In PSCs, undoped films show <5% PCE loss after 500 hours under 1-sun illumination, while doped variants maintain stability due to reduced Joule heating .

What strategies address contradictions in reported charge mobility values?

Advanced
Discrepancies arise from:

  • Film Morphology : Spin-coated vs. vacuum-deposited films differ in crystallinity. Atomic force microscopy (AFM) reveals roughness impacts mobility.
  • Measurement Techniques : Space-charge-limited current (SCLC) vs. field-effect transistor (FET) methods. SCLC tends to overestimate by 10–20% due to contact resistance .

How is its electrochemical behavior analyzed for energy-level engineering?

Q. Advanced

  • Cyclic Voltammetry (CV) : Determines oxidation potentials (Eₒₓ ≈ 0.8 V vs. Fc/Fc⁺), correlating with HOMO levels.
  • Electrochemical Impedance Spectroscopy (EIS) : Quantifies charge-transfer resistance at interfaces in full devices.
  • Mott-Schottky Analysis : Estimates built-in potential in solar cells .

What role do substituent variations play in optimizing its properties?

Q. Advanced

  • Electron-Donating Groups (e.g., methoxy) : Lower oxidation potential but reduce thermal stability.
  • Bulky Substituents : Enhance glass transition temperature (Tg) by ~50°C, improving film rigidity.
  • Comparative Studies : Tetranaphthalenyl derivatives show 30% higher hole mobility than biphenyl analogs due to extended π-conjugation .

How is its environmental and toxicity profile assessed for lab safety?

Q. Basic

  • Acute Toxicity : LD₅₀ >2000 mg/kg (oral, rat), classifying it as low-risk.
  • Ecotoxicity : No significant inhibition of Daphnia magna (EC₅₀ >100 mg/L).
  • Handling : Use PPE (gloves, goggles) and work under fume hoods to avoid inhalation of fine powders .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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